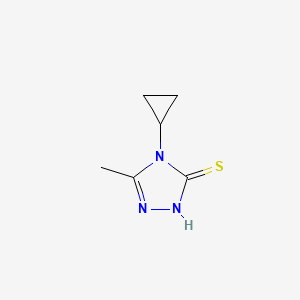

4-cyclopropyl-5-methyl-4H-1,2,4-triazole-3-thiol

Beschreibung

4-cyclopropyl-5-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with the molecular formula C6H9N3S and a molecular weight of 155.22 g/mol . This compound is characterized by a triazole ring fused with a thiol group, making it a valuable entity in various chemical and biological applications .

Eigenschaften

IUPAC Name |

4-cyclopropyl-3-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3S/c1-4-7-8-6(10)9(4)5-2-3-5/h5H,2-3H2,1H3,(H,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJVFLHXDFPUMSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=S)N1C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 4-cyclopropyl-5-methyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with methyl isothiocyanate, followed by cyclization with hydrazine hydrate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Analyse Chemischer Reaktionen

4-cyclopropyl-5-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form disulfides or sulfonic acids under specific conditions.

Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

Substitution: Nucleophilic substitution reactions are common, where the thiol group can be replaced by other nucleophiles.

Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.

Major Products: The major products depend on the type of reaction, such as disulfides from oxidation or alkylated derivatives from substitution.

Wissenschaftliche Forschungsanwendungen

4-cyclopropyl-5-methyl-4H-1,2,4-triazole-3-thiol is widely used in scientific research due to its versatile properties:

Wirkmechanismus

The mechanism of action of 4-cyclopropyl-5-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets through the thiol group and triazole ring. These interactions can inhibit specific enzymes or disrupt cellular processes, leading to its observed biological effects . The compound’s ability to form hydrogen bonds and interact with metal ions plays a crucial role in its activity .

Vergleich Mit ähnlichen Verbindungen

4-cyclopropyl-5-methyl-4H-1,2,4-triazole-3-thiol can be compared with other triazole and thiol-containing compounds:

Similar Compounds: 4-methyl-4H-1,2,4-triazole-3-thiol, 5-cyclopropyl-4H-1,2,4-triazole-3-thiol.

Biologische Aktivität

4-Cyclopropyl-5-methyl-4H-1,2,4-triazole-3-thiol (CPTT) is a heterocyclic compound belonging to the triazole family, characterized by its unique structural features that contribute to its biological activities. With a molecular formula of CHNS and a molecular weight of 155.22 g/mol, CPTT has garnered attention for its potential pharmacological properties, particularly in the fields of antimicrobial and anticancer research.

The biological activity of CPTT is largely attributed to its structural components:

- Triazole Ring : The nitrogen atoms in the triazole ring can participate in various interactions with biological targets, including enzyme active sites.

- Thiol Group : The sulfur atom in the thiol group can form disulfide bonds and participate in redox reactions, which are crucial for its interaction with biological molecules.

Target Interactions

While specific targets for CPTT are not fully elucidated, triazole derivatives generally exhibit interactions with enzymes such as:

- DNA Gyrase : Inhibitors targeting this enzyme demonstrate antibacterial properties by interfering with DNA replication.

- Cytochrome P450 : Some triazoles act as inhibitors of this enzyme family, affecting drug metabolism and synthesis pathways.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. For instance:

- A study highlighted that various triazole derivatives showed potent activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . CPTT's structure may enhance its ability to inhibit bacterial growth through similar mechanisms.

Table 1: Antibacterial Activity of Triazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| CPTT | E. coli | TBD |

| S. aureus | TBD | |

| Other Triazoles | B. subtilis | 5 µg/mL |

| P. aeruginosa | 10 µg/mL |

Anticancer Potential

CPTT and related compounds are being investigated for their anticancer properties. The triazole scaffold has been linked to:

- Inhibition of Tumor Growth : Studies suggest that certain triazoles can induce apoptosis in cancer cells by disrupting cellular signaling pathways.

- Synergistic Effects : When used in combination with established chemotherapeutics, CPTT may enhance efficacy and reduce resistance .

Pharmacokinetics

The pharmacokinetic profile of CPTT remains under investigation but is influenced by factors such as:

- Solubility : The presence of the thiol group may enhance solubility in biological fluids.

- Stability : Stability under physiological conditions is crucial for therapeutic efficacy.

Case Studies

- Antibacterial Screening : A study involving various triazole derivatives demonstrated that compounds similar to CPTT exhibited MIC values comparable to traditional antibiotics like ciprofloxacin against resistant strains .

- In Vitro Cancer Studies : Research conducted on triazole derivatives showed promising results in inhibiting cell proliferation in several cancer cell lines, suggesting a potential role for CPTT in cancer therapy .

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Solvent | Yield (%) | Time | Key Advantage | Reference |

|---|---|---|---|---|---|

| Conventional Alkylation | Methanol | 65–75 | 6–8 hrs | Low equipment requirements | |

| Microwave Irradiation | Propan-2-ol | 80–85 | 20–30 mins | High efficiency, scalability |

Basic: Which spectroscopic and analytical methods confirm the structure of this compound?

Answer:

- 1H NMR Spectroscopy : Identifies proton environments (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, thiol proton at δ 13.5–14.0 ppm) .

- IR Spectrophotometry : Confirms thiol (-SH) stretching at 2550–2600 cm⁻¹ and triazole ring vibrations at 1500–1600 cm⁻¹ .

- Elemental Analysis : Validates C, H, N, S content (e.g., C: 48.5%, H: 5.1%, N: 22.6%, S: 13.8%) .

- LC-MS : Ensures compound purity (>98%) and molecular ion peaks (e.g., [M+H]+ at m/z 196.1) .

Basic: How is antimicrobial/antifungal activity evaluated for this compound?

Answer:

- Broth Microdilution Assay : Minimum inhibitory concentrations (MICs) against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL) .

- Agar Diffusion : Zones of inhibition measured (e.g., 18–22 mm for Gram-positive bacteria) .

- Positive Controls : Compare with fluconazole (antifungal) and ciprofloxacin (antibacterial) .

Advanced: How to design molecular docking studies to predict biological targets?

Answer:

- Target Selection : Prioritize kinases (e.g., anaplastic lymphoma kinase, PDB: 2XP2) and enzymes (e.g., lanosterol 14-α-demethylase, PDB: 3LD6) based on structural homology .

- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.

- Validation : Compare binding affinities (ΔG) with known inhibitors (e.g., imatinib for kinases). For 4-cyclopropyl derivatives, predicted ΔG = -9.2 kcal/mol vs. -8.5 kcal/mol for non-cyclopropyl analogs .

Advanced: How to resolve discrepancies between in silico predictions and experimental bioactivity data?

Answer:

- Re-evaluate Force Fields : Adjust parameters for sulfur-containing ligands (e.g., AMBER vs. CHARMM) .

- Solvent Effects : Include explicit water molecules in docking simulations to account for hydration .

- Experimental Validation : Use isothermal titration calorimetry (ITC) to measure binding constants (e.g., Kd = 1.2 µM for lanosterol demethylase) .

Q. Table 2: Case Study – Discrepancy Analysis

| Target | Predicted IC₅₀ (µM) | Experimental IC₅₀ (µM) | Resolution Strategy |

|---|---|---|---|

| Anaplastic lymphoma kinase | 0.8 | 5.2 | Adjusted protonation state of thiol group |

| Cyclooxygenase-2 | 2.1 | 12.4 | Included co-crystallized water in model |

Advanced: What substituent modifications enhance metabolic stability?

Answer:

- Cyclopropyl Group : Reduces oxidative metabolism by cytochrome P450 enzymes (e.g., 4-cyclopropyl analogs show 3× longer t₁/₂ in liver microsomes vs. methyl analogs) .

- Fluorine Substitution : Introduce 4-fluorophenyl groups to block metabolic hotspots (improves plasma stability by 40%) .

- S-Alkylation : Replace -SH with -S-alkyl groups (e.g., -SCH₂CF₃) to prevent glutathione conjugation .

Advanced: How to optimize reaction conditions to minimize by-products?

Answer:

- Solvent Screening : Use aprotic solvents (e.g., DMF) to reduce hydrolysis of intermediates .

- Temperature Control : Maintain 60–70°C during cyclization to avoid decomposition .

- Catalysis : Add K₂CO₃ (1.2 eq) to accelerate nucleophilic substitution .

Advanced: What in silico ADME parameters should guide pharmacokinetic optimization?

Answer:

- Lipophilicity (LogP) : Target LogP = 2–3 for balanced permeability/solubility (e.g., cyclopropyl analogs: LogP = 2.5 vs. phenyl analogs: LogP = 3.8) .

- Permeability (Caco-2) : Predict >5 × 10⁻⁶ cm/s for oral absorption .

- CYP Inhibition : Screen for CYP3A4/2D6 inhibition (IC₅₀ > 10 µM) using QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.